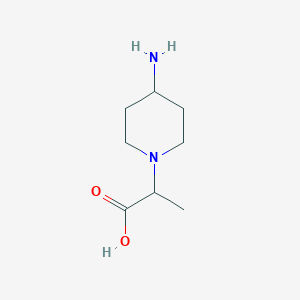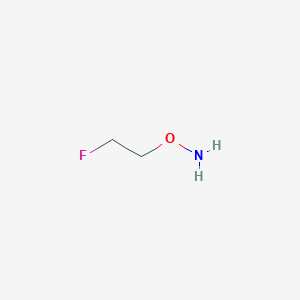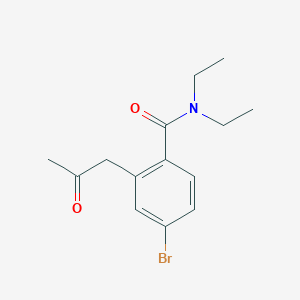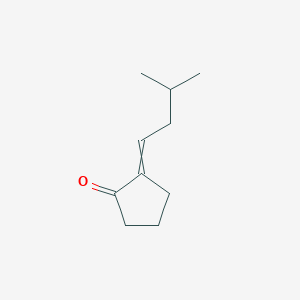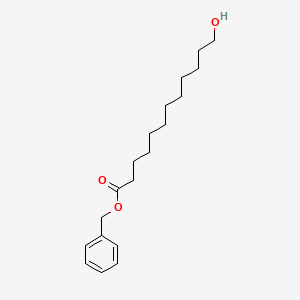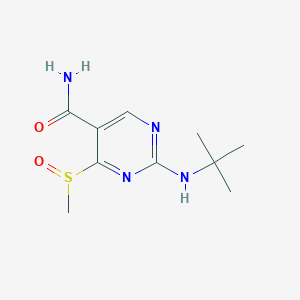![molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide
Vue d'ensemble
Description
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is a heterocyclic compound that features a furo-pyridine core with a trimethylsilyl group and an N-oxide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The N-oxide functionality can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbaldehyde
- 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbonitrile
- N-(2-(Trimethylsilyl)furo(3,2-b)pyridin-7-yl)pivalamide
Uniqueness
2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO2Si |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
trimethyl-(4-oxidofuro[3,2-b]pyridin-4-ium-2-yl)silane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)10-7-8-9(13-10)5-4-6-11(8)12/h4-7H,1-3H3 |
Clé InChI |
CVDXEIUNCKWNFJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(O1)C=CC=[N+]2[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
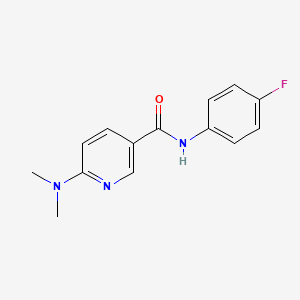
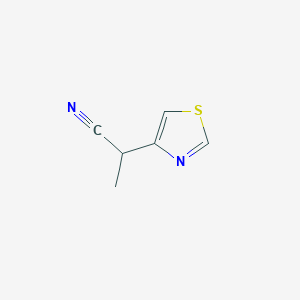





![Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)
